molecular formula C6H10FN B13332985 1-Fluoro-2-azabicyclo[2.2.1]heptane

1-Fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B13332985
M. Wt: 115.15 g/mol
InChI Key: CQIBSAQBDRPJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-azabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Fluoro-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-2-azabicyclo[2.2.1]heptane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

1-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-1-5(3-6)4-8-6/h5,8H,1-4H2

InChI Key

CQIBSAQBDRPJRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.